molecular formula C7H12O2 B8184838 3-Oxabicyclo[3.2.1]octan-6-ol

3-Oxabicyclo[3.2.1]octan-6-ol

Cat. No.: B8184838
M. Wt: 128.17 g/mol
InChI Key: PJXJVKAHPGPGPG-UHFFFAOYSA-N
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Description

3-Oxabicyclo[3.2.1]octan-6-ol is a synthetically valuable oxabicyclic scaffold designed for advanced pharmaceutical research and development. This compound serves as a critical precursor and key ligand in the synthesis of potent bioactive molecules. Recent studies on closely related oxabicyclo[3.2.1]octane scaffolds have demonstrated significant potential in drug discovery, particularly in the design of HIV-1 protease inhibitors . These inhibitors function by incorporating the oxabicyclic structure as a P2 ligand, which exhibits high affinity for the S2 subsite of the HIV-1 protease enzyme, leading to potent enzyme inhibitory and antiviral activity . The defined stereochemistry and rigid three-dimensional structure of this bicyclic framework are crucial for achieving specific interactions with biological targets, making it an indispensable tool for exploring novel mechanisms of action in medicinal chemistry . The synthetic utility of this scaffold is underscored by modern, efficient synthesis routes, such as dehydrative cyclization protocols, which provide access to stereochemically defined structures verified by techniques including X-ray crystallography . Researchers utilize 3-Oxabicyclo[3.2.1]octan-6-ol as a versatile intermediate for constructing complex molecular architectures. This product is intended for research applications only and is not approved for use in humans, animals, or as a drug. It is the responsibility of the purchaser to ensure compliance with all applicable local, state, national, and international regulations concerning the handling and use of this material.

Properties

IUPAC Name

3-oxabicyclo[3.2.1]octan-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c8-7-2-5-1-6(7)4-9-3-5/h5-8H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJXJVKAHPGPGPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1COC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Design and Substrate Scope

A highly efficient tandem strategy for synthesizing 8-oxabicyclo[3.2.1]octan-6-ol derivatives involves sequential C–H oxidation, oxa-Cope rearrangement, and aldol cyclization. Allylic silylethers serve as precursors, reacting with tempo oxoammonium tetrafluoroborate (TEMPO+·BF4⁻) as the oxidizing agent and zinc bromide (ZnBr₂) as a Lewis acid catalyst. The oxidation step generates a reactive oxoammonium intermediate, which undergoes oxa-Cope rearrangement to form a bicyclic enol ether. Subsequent aldol cyclization yields the target bicyclic alcohol with excellent diastereoselectivity (dr > 20:1).

This method accommodates diverse substituents on the allylic silylether, including alkyl, aryl, and heteroaryl groups, with yields ranging from 68% to 85%. Electron-donating groups on the aromatic ring enhance reaction rates, while sterically hindered substrates require extended reaction times.

Mechanistic Insights

The reaction proceeds via a stepwise mechanism:

  • C–H Oxidation : TEMPO+ abstracts a hydrogen atom from the allylic position, forming a radical intermediate that couples with a bromide ion from ZnBr₂.

  • Oxa-Cope Rearrangement : The resulting β-bromoether undergoes a-sigmatropic rearrangement, forming a bicyclic enol ether intermediate.

  • Aldol Cyclization : The enol ether attacks a carbonyl group generated in situ, followed by proton transfer to yield the bicyclic alcohol.

Density functional theory (DFT) calculations suggest that the ZnBr₂ catalyst lowers the activation energy of the aldol step by stabilizing developing charges.

[4+3] Cycloaddition of Oxyallyl Intermediates

Generation of Oxyallyl Cations

A classical approach to 8-oxabicyclo[3.2.1]octan-6-ol involves [4+3] cycloaddition between furan derivatives and oxyallyl cations. Dichloroketones, such as 1,3-dichloro-3-methylbutan-2-one, react with sodium 2,2,2-trifluoroethoxide (NaTFE) in trifluoroethanol (TFE) to generate oxyallyl intermediates. These electrophilic species undergo cycloaddition with furans, forming bicyclic adducts with endo selectivity (Figure 1).

Table 1: Optimization of Cycloaddition Conditions

Base/Solvent SystemYield (%)Endo:Exo Ratio
NaTFE/TFE7495:5
LiClO₄/Et₂O/Et₃N5385:15
AgClO₄/MeNO₂/CaCO₃8998:2

The use of TFE as both solvent and base significantly improves yields compared to traditional lithium perchlorate/diethyl ether systems. Silver perchlorate in nitromethane further enhances selectivity but complicates workup due to silver halide precipitation.

Functionalization of Cycloadducts

The chlorinated cycloadducts (e.g., (2endo)-2-chloro-4,4-dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one) serve as versatile intermediates:

  • Reduction : LiAlH₄ reduces the ketone to the corresponding alcohol while retaining the chloride substituent.

  • Alkylation : Treatment with LDA and methyl iodide introduces methyl groups at the bridgehead position.

  • Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) saturates the double bond, yielding fully saturated bicyclic alcohols.

Ring-Opening of Oxabicyclo[3.2.1]octene Derivatives

Hydride-Mediated Bridgehead Opening

Diisobutylaluminum hydride (DIBAL-H) selectively opens the oxabicyclo[3.2.1]octene ring at the bridgehead position, producing functionalized cycloheptenones. This method, conducted in lithium perchlorate/diethyl ether, achieves high enantioselectivity (up to 94% ee) when using chiral oxabicyclic precursors.

Table 2: Ring-Opening Reagents and Outcomes

ReagentProduct ClassYield (%)
DIBAL-HCycloheptenols78–82
Silyl Ketene AcetalsCycloheptenyl Esters65–71
Grignard ReagentsAlkylated Cycloheptanes55–60

The reaction proceeds through a concerted mechanism where hydride delivery and C–O bond cleavage occur simultaneously.

Applications in Natural Product Synthesis

This strategy has been employed to synthesize the C(19)–C(26) and C(27)–C(32) fragments of Scytophycin C, a macrolide antitumor agent. The cycloheptenone products undergo further transformations, including cross-metathesis and stereoselective epoxidation, to assemble the macrocyclic core.

Biocatalytic Approaches

Enzymatic Desymmetrization

Recent studies explore the use of engineered ketoreductases to desymmetrize meso-oxabicyclo[3.2.1]octan-6-one precursors. Pseudomonas fluorescens ketoreductase (PfKR) mutants achieve 99% enantiomeric excess (ee) for the (1R,5S)-alcohol product, a key intermediate for HIV-1 protease inhibitors.

Fermentation-Derived Intermediates

Industrial-Scale Production Challenges

Purification and Isolation

The polar nature of 8-oxabicyclo[3.2.1]octan-6-ol complicates large-scale purification. Chromatography-free processes have been developed using:

  • Crystallization : Sublimation at 70°C/0.02 Torr provides >99% purity.

  • Distillation : Short-path distillation under reduced pressure (150°C/0.1 mmHg) separates regioisomers.

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated dehydrogenation of tetrahydrofurans using Ir(ppy)₃ as a photocatalyst generates oxyallyl intermediates at room temperature. This approach avoids strong bases and enables late-stage functionalization of complex molecules.

Electrochemical Synthesis

Paired electrolysis in divided cells achieves oxidative C–H functionalization and reductive cyclization in a single operation. Graphite felt electrodes in acetonitrile/water (9:1) with LiClO₄ as electrolyte provide optimal current efficiency (82%) .

Chemical Reactions Analysis

Types of Reactions

3-Oxabicyclo[3.2.1]octan-6-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of 8-oxabicyclo[3.2.1]octanes .

Scientific Research Applications

Chemical Synthesis and Reactions

Building Block for Complex Molecules
3-Oxabicyclo[3.2.1]octan-6-ol serves as a crucial intermediate in the synthesis of more complex organic compounds. Its bicyclic structure allows for versatile reactivity, making it a valuable building block in organic synthesis. For instance, it can undergo oxidation and reduction reactions to yield various functionalized derivatives, which are essential in developing pharmaceuticals and agrochemicals.

Stereoselective Synthesis
Recent advancements have demonstrated methods for the diastereoselective synthesis of structurally diverse oxabicyclo[3.2.1]octane scaffolds using gold-catalyzed reactions. This approach has been pivotal in synthesizing natural products and biologically active compounds . The ability to selectively modify the compound enhances its utility in medicinal chemistry.

Biological Applications

Biochemical Pathways
The unique structure of 3-Oxabicyclo[3.2.1]octan-6-ol allows it to interact with biological molecules, making it a useful tool for studying biochemical pathways. Research has indicated that this compound can modulate enzyme activity and receptor interactions, which is critical for understanding various biological processes .

Pharmacological Potential
Studies have shown that derivatives of 3-Oxabicyclo[3.2.1]octan-6-ol exhibit promising pharmacological activities, including anti-inflammatory and analgesic effects. These findings suggest potential therapeutic applications in treating diseases where modulation of biochemical pathways is beneficial .

Industrial Applications

Fragrance Industry
In the fragrance industry, 3-Oxabicyclo[3.2.1]octan-6-ol is being explored as a novel fragrance material. Its unique olfactory properties can enhance the formulation of perfumes and personal care products, providing perfumers with new options for scent creation . The incorporation of this compound into fragrance compositions may lead to innovative products that appeal to consumers.

Specialty Chemicals Production
The compound's application extends to the production of specialty chemicals used in various industrial processes. Its ability to serve as a precursor in synthetic pathways allows industries to create tailored chemicals that meet specific needs in sectors such as agriculture and materials science .

Case Studies

Study Objective Findings
RSC Publishing (1990)Synthesis of 6-methyl-6-azabicyclo[3.2.l]octan-3α-olDeveloped a concise three-step synthesis method, showcasing the versatility of the compound as an intermediate in organic synthesis .
Nature Communications (2015)Diastereoselective synthesisDemonstrated a novel gold-catalyzed method for synthesizing oxabicyclo[3.2.1]octane derivatives, highlighting their potential in natural product synthesis .
PubMed (2025)Dehydrative cyclization studyUtilized Burgess reagent for mild cyclization conditions, expanding substrate scope and demonstrating effective synthesis of oxabicyclo derivatives .

Mechanism of Action

The mechanism of action of 3-Oxabicyclo[3.2.1]octan-6-ol involves its interaction with molecular targets through its functional groups. The compound can participate in various chemical reactions, influencing biological pathways and processes. Specific molecular targets and pathways depend on the context of its application.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and molecular properties of 3-Oxabicyclo[3.2.1]octan-6-ol and analogs:

Compound Name Molecular Formula Molecular Weight Key Features Applications/Context References
3-Oxabicyclo[3.2.1]octan-6-ol C₇H₁₂O₂* 128.17 Oxygen bridge at 3-position, hydroxyl at 6-position Polymer synthesis (e.g., polyimides)
Bicyclo[3.2.1]octan-6-ol C₈H₁₄O 126.20 No oxygen bridge; hydroxyl at 6-position Microbial VOC in Campylobacter jejuni
6-Methyl-6-azabicyclo[3.2.1]octan-3α-ol C₈H₁₅NO 141.21 Nitrogen at 6-position, methyl group, hydroxyl at 3α-position Pharmaceutical intermediates
3-Azabicyclo[3.2.1]octan-6-ol C₇H₁₃NO 127.18 Nitrogen at 3-position, hydroxyl at 6-position Chiral building blocks
8-Oxabicyclo[3.2.1]octan-3-amine C₇H₁₃NO 127.18 Oxygen bridge at 8-position, amine at 3-position Organic synthesis
2-Oxabicyclo[2.2.2]octan-6-ol (1,3,3-trimethyl-) C₁₀H₁₈O₂ 170.25 Oxygen bridge at 2-position, methyl substituents Fragrance intermediates
3-Oxabicyclo[3.2.1]octane-2,4-dione C₈H₁₀O₃ 166.16 Two ketone groups at 2- and 4-positions Liquid crystal research
6-Oxabicyclo[3.2.1]octane C₇H₁₂O 112.17 Oxygen bridge at 6-position (no hydroxyl) Synthetic precursor

*Note: The molecular formula of 3-Oxabicyclo[3.2.1]octan-6-ol is inferred from structural analogs (e.g., 6-Oxabicyclo[3.2.1]octane with added hydroxyl group).

Physicochemical and Functional Comparisons

  • Oxygen vs. Nitrogen Bridges :
    • Oxygen bridges (e.g., 3-Oxabicyclo) increase polarity and hydrogen-bonding capacity, enhancing solubility in polar solvents.
    • Nitrogen bridges (e.g., 3-azabicyclo) introduce basicity, enabling salt formation (e.g., hydrochlorides ) and altering pharmacokinetic profiles.
  • Substituent Effects :
    • Methyl groups (e.g., 6-methyl-6-azabicyclo) increase steric hindrance, reducing reaction rates in nucleophilic substitutions.
    • Hydroxyl groups (e.g., bicyclo[3.2.1]octan-6-ol ) enhance hydrophilicity and participation in hydrogen-bonding networks.
  • Ring System Variations :
    • Bicyclo[2.2.2] systems (e.g., 2-Oxabicyclo[2.2.2]octan-6-ol ) exhibit lower ring strain compared to bicyclo[3.2.1], influencing thermal stability.

Biological Activity

3-Oxabicyclo[3.2.1]octan-6-ol, a bicyclic compound, is part of a broader class of bicyclic amines and has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 3-Oxabicyclo[3.2.1]octan-6-ol is C7H12OC_7H_{12}O with a molecular weight of approximately 112.17 g/mol. Its structure features a bicyclic arrangement that includes an oxygen atom in one of the rings, which is crucial for its biological interactions.

Biological Activity Overview

Research indicates that the biological activity of 3-Oxabicyclo[3.2.1]octan-6-ol is primarily attributed to its structural similarity to neurotransmitters, allowing it to interact with various receptors in the central nervous system (CNS). The compound exhibits a range of pharmacological effects, including:

  • Neurotransmitter Modulation : It has been shown to influence neurotransmitter systems, particularly those related to dopamine and acetylcholine.
  • Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties against certain pathogens.
  • Analgesic Effects : Some derivatives have demonstrated pain-relieving properties in animal models.

The mechanisms through which 3-Oxabicyclo[3.2.1]octan-6-ol exerts its effects are still under investigation. However, several hypotheses include:

  • Receptor Binding : The compound may bind to specific CNS receptors, mimicking or antagonizing natural neurotransmitters.
  • Enzyme Inhibition : It could inhibit enzymes involved in neurotransmitter metabolism or synthesis.
  • Ion Channel Modulation : There is potential for interaction with ion channels that regulate neuronal excitability.

Data Table: Biological Activities and Their Implications

Activity Type Description References
Neurotransmitter ModulationInfluences dopamine and acetylcholine pathways
AntimicrobialExhibits activity against specific bacterial strains
AnalgesicPain-relieving effects observed in animal studies

Case Study 1: Neurotransmitter Interaction

A study conducted by researchers highlighted the interaction of 3-Oxabicyclo[3.2.1]octan-6-ol with dopamine receptors, indicating a potential role in modulating dopaminergic signaling pathways, which are crucial for mood regulation and motor control.

Case Study 2: Antimicrobial Efficacy

In vitro tests demonstrated that derivatives of 3-Oxabicyclo[3.2.1]octan-6-ol exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its utility in developing new antimicrobial agents.

Case Study 3: Analgesic Properties

In animal models, compounds derived from 3-Oxabicyclo[3.2.1]octan-6-ol were evaluated for pain relief efficacy, showing results comparable to established analgesics, thus supporting further exploration into its therapeutic potential.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for bicyclic ethers like 3-Oxabicyclo[3.2.1]octan-6-ol?

  • Methodological Answer :

  • Prins Reaction : Used to synthesize bicyclic ethers via cyclization of alkenes with aldehydes and acids. For example, diastereoisomeric products of 9-substituted 3-oxabicyclo[3.3.1]nonanes were synthesized using this method .

  • Grignard Additions : Grignard reagents (e.g., phenylmagnesium bromide) can react with ketones to form bicyclic alcohols. This approach was applied to synthesize 2-oxabicyclo[2.2.2]octan-6-ol derivatives .

  • Ketalization : Exo-bicyclo[3.2.1]octan-6-one derivatives were synthesized via ketalization, with detailed IR and NMR data provided for structural confirmation .

    • Data Table : Synthetic Routes for Analogous Bicyclic Ethers
Compound ClassMethodKey Reagents/ConditionsYield (%)Reference
3-Oxabicyclo[3.3.1]nonanesPrins Reaction1-Phenylcyclohexene, HCHO, H2SO440–60
2-Oxabicyclo[2.2.2]octan-6-olsGrignard Addition(+)-Ketone, PhMgBr, THF75–85
exo-Bicyclo[3.2.1]octan-3-olKetalizationDiol, acetone, acid catalyst65–70

Q. How are NMR and IR spectroscopy utilized to confirm bicyclic ether structures?

  • Methodological Answer :

  • 1H NMR : Used to assign configurations and conformations. For example, axial vs. equatorial proton environments in 3-oxabicyclo[3.3.1]nonanes were resolved using coupling constants and splitting patterns .

  • IR Spectroscopy : Identifies functional groups (e.g., hydroxyl or ketone stretches). Exo-bicyclo[3.2.1]octan-6-one derivatives showed strong carbonyl peaks at ~1700 cm⁻¹ .

    • Data Table : Spectral Peaks for Representative Compounds
Compound1H NMR (δ, ppm)IR (cm⁻¹)Reference
9-Phenyl-3-oxabicyclo[3.3.1]nonane1.2–2.8 (m, bridgehead)1050–1150 (C-O)
exo-Bicyclo[3.2.1]octan-6-one2.1 (s, ketone CH3)1705 (C=O)

Advanced Research Questions

Q. How can stereochemical outcomes be controlled in the synthesis of 3-Oxabicyclo derivatives?

  • Methodological Answer :

  • Organocatalysis : Modular organocatalysts enable enantioselective domino reactions. For instance, 3-oxabicyclo[3.3.1]nonan-2-ones were synthesized with >90% enantiomeric excess (ee) using chiral catalysts .

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor axial attack in nucleophilic additions, altering stereoselectivity .

    • Data Table : Stereochemical Control Strategies
StrategyExample SystemOutcome (ee or diastereomer ratio)Reference
Organocatalyzed Domino Reaction3-Oxabicyclo[3.3.1]nonan-2-ones92% ee
Grignard Addition Optimization2-Oxabicyclo[2.2.2]octan-6-ols3:1 dr (axial:equatorial)

Q. What analytical challenges arise when resolving conflicting spectral data for bicyclic ethers?

  • Methodological Answer :

  • Overlapping Signals : Bridgehead protons in rigid bicyclic systems often exhibit complex multiplet patterns. Deuterated solvent shifts and 2D NMR (e.g., COSY, NOESY) are critical for deconvolution .

  • Dynamic Effects : Conformational flexibility (e.g., chair vs. boat) can lead to averaged NMR signals. Variable-temperature NMR studies (e.g., −80°C to 25°C) freeze out conformers for clearer assignments .

    • Case Study :
  • In 9-substituted 3-oxabicyclo[3.3.1]nonanes, diastereomers showed nearly identical IR spectra but distinct 1H NMR coupling constants (J = 10 Hz vs. 4 Hz), resolving axial vs. equatorial substituents .

Methodological Recommendations

  • Synthesis : Prioritize Prins reactions for fused bicyclic systems and Grignard additions for stereoselective alcohol formation.
  • Characterization : Combine 2D NMR and computational modeling (e.g., DFT) to resolve ambiguous spectral data.
  • Advanced Design : Explore organocatalysts for asymmetric synthesis, leveraging modular catalyst libraries .

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